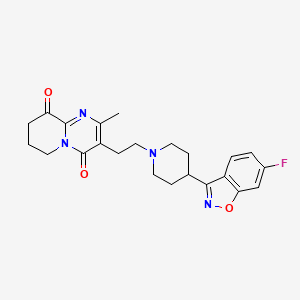

9-Keto Risperidone

概要

説明

9-Keto Risperidone is a derivative of Risperidone, an antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorderThis compound is of significant interest due to its potential pharmacological properties and its role as an impurity in the synthesis of Risperidone .

作用機序

Target of Action

9-Keto Risperidone, a derivative of Risperidone , primarily targets dopaminergic D2 receptors and serotonergic 5-HT2A receptors in the brain . These receptors play a crucial role in regulating mood and mental health conditions, including schizophrenia and bipolar disorder .

Mode of Action

This compound interacts with its targets by inhibiting the activity of dopaminergic D2 and serotonergic 5-HT2A receptors . This inhibition is thought to reduce the overactivity of central mesolimbic pathways and mesocortical pathways, which are believed to cause schizophrenia and various mood disorders . It’s worth noting that this compound binds with a very high affinity to 5-HT2A receptors, approximately 10-20 fold greater than the drug’s binding affinity to D2 receptors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dopaminergic and serotonergic neurotransmission pathway . By inhibiting D2 and 5-HT2A receptors, this compound reduces the overactivity of these pathways, thereby alleviating symptoms of mental health disorders . Additionally, risperidone influences cellular metabolism and adipocyte metabolism, differentiation, and lipid accumulation-related functions .

Pharmacokinetics

The pharmacokinetics of this compound, like its parent compound Risperidone, involves extensive hepatic metabolism via the CYP2D6 enzyme into the active metabolite 9-hydroxyrisperidone . This process is also influenced by genetic polymorphisms in the CYP2D6 gene . The plasma levels of this compound can vary greatly among individuals, and this variation is associated with the CYP2D6 phenotypes .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of overactivity in central mesolimbic and mesocortical pathways . This results in alleviation of symptoms associated with mental health disorders such as schizophrenia and bipolar disorder . Additionally, risperidone has been found to influence cellular metabolism and adipocyte metabolism, differentiation, and lipid accumulation .

Action Environment

Environmental factors, particularly genetic variations, can influence the action, efficacy, and stability of this compound. For instance, genetic polymorphisms in the CYP2D6 gene can affect the metabolism of this compound, thereby influencing its plasma levels and therapeutic effects . Furthermore, polymorphisms in the ABCB1 gene, which encodes a transporter protein, can also impact the pharmacokinetics of this compound .

生化学分析

Biochemical Properties

9-Keto Risperidone interacts with various enzymes and proteins in the body. It is primarily metabolized by cytochrome P450 2D6 (CYP2D6) and to a lesser extent by CYP3A4 and CYP3A5 . The interaction with these enzymes leads to the formation of 9-hydroxyrisperidone, an active metabolite .

Cellular Effects

The effects of this compound on cells are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed that risperidone, from which this compound is derived, can alter energy balance in cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . The presence of a hydroxyl group in the this compound molecule confers increased hydrophilicity to this drug compared with its parent, Risperidone .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that the plasma concentrations of Risperidone and 9-hydroxyrisperidone vary greatly among individuals and are associated with the CYP2D6 phenotypes . This suggests that the stability and long-term effects of this compound on cellular function may also vary.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, pre-treatment with risperidone, from which this compound is derived, has been shown to completely inhibit the serotonin syndrome in rats at a dosage of 0.5 mg/kg .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as CYP2D6 and CYP3A4, and its metabolism leads to the formation of 9-hydroxyrisperidone . This process can affect metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins

準備方法

The synthesis of 9-Keto Risperidone involves the reaction of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one. This reaction is typically carried out in an aqueous solution or suspension with a basic environment, often using sodium carbonate as a base . The reaction conditions are optimized to ensure high yield and purity of the product.

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to minimize impurities and ensure consistent quality of the final product .

化学反応の分析

9-Keto Risperidone undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of more oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace existing substituents under appropriate conditions.

Common reagents used in these reactions include organic solvents like acetonitrile and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

9-Keto Risperidone has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry to study the impurities in Risperidone synthesis.

Biology: Research on its biological activity helps in understanding the pharmacokinetics and pharmacodynamics of Risperidone and its metabolites.

Medicine: Studies on this compound contribute to the development of new antipsychotic drugs with improved efficacy and reduced side effects.

Industry: It is used in quality control processes to ensure the purity and consistency of pharmaceutical products containing Risperidone

類似化合物との比較

9-Keto Risperidone is closely related to other derivatives of Risperidone, such as 9-Hydroxyrisperidone (Paliperidone). While both compounds share similar chemical structures, this compound has unique properties due to the presence of a keto group at the 9th position. This structural difference affects its pharmacokinetics and pharmacodynamics, making it distinct from Paliperidone .

Similar Compounds

Paliperidone (9-Hydroxyrisperidone): An active metabolite of Risperidone with similar therapeutic effects but different pharmacokinetic properties.

Risperidone: The parent compound, widely used as an antipsychotic medication.

Other Benzisoxazole Derivatives: Compounds with similar core structures but varying substituents, leading to different pharmacological profiles

生物活性

9-Keto Risperidone is an active metabolite of the atypical antipsychotic drug risperidone, which is widely used in the treatment of schizophrenia and bipolar disorder. Understanding the biological activity of this compound is crucial for optimizing therapeutic strategies and minimizing side effects associated with its parent compound. This article explores the pharmacological properties, metabolic pathways, clinical implications, and case studies related to this compound.

This compound has the chemical formula and is classified under the category of atypical antipsychotics. It is structurally related to risperidone but features a keto group at the 9-position, which influences its pharmacodynamics and pharmacokinetics.

Metabolism and Pharmacokinetics

The metabolic pathway of risperidone involves several cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4, which convert risperidone into its active metabolites, including 9-hydroxyrisperidone and subsequently this compound. Studies indicate that the formation of 9-hydroxyrisperidone is significantly correlated with the activity of these enzymes, suggesting that genetic variations in CYP2D6 and CYP3A4 can affect individual responses to risperidone therapy .

Table 1: Key Enzymes in the Metabolism of Risperidone

| Enzyme | Activity (pmol pmol(-1) CYP min(-1)) | Role in Metabolism |

|---|---|---|

| CYP2D6 | 7.5 | Major pathway for conversion |

| CYP3A4 | 0.4 | Minor pathway for conversion |

| CYP3A5 | 0.2 | Minor pathway for conversion |

Biological Activity

This compound exhibits similar but distinct pharmacological effects compared to risperidone. It has been shown to possess antipsychotic properties, contributing to the alleviation of both positive and negative symptoms of schizophrenia. Its affinity for dopamine D2 receptors and serotonin 5-HT2A receptors plays a significant role in its therapeutic efficacy .

Case Studies

- Case Study on Weight Gain : A study involving children and adolescents treated with risperidone showed that higher plasma concentrations of both risperidone and its metabolite, 9-hydroxyrisperidone, were associated with increased body mass index (BMI) z-scores. This suggests that monitoring drug levels could help mitigate weight gain in this population .

- Diabetic Ketoacidosis : Another case reported a patient who developed diabetic ketoacidosis after starting risperidone therapy, highlighting a potential risk associated with its metabolic effects. The patient's condition improved after adjusting medication regimens .

Clinical Implications

The biological activity of this compound underscores the importance of personalized medicine in psychiatric treatment. Variations in metabolic enzyme activity can lead to different therapeutic outcomes and side effects among patients. Therefore, understanding these differences can guide clinicians in selecting appropriate dosages and monitoring strategies.

特性

IUPAC Name |

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-4,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15H,2-3,6-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSFXKQDZJPCTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCC(=O)C2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659709 | |

| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-7,8-dihydro-4H-pyrido[1,2-a]pyrimidine-4,9(6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189516-65-1 | |

| Record name | 9-Keto risperidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1189516651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-7,8-dihydro-4H-pyrido[1,2-a]pyrimidine-4,9(6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-KETO RISPERIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17V05YK3XQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。